2,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
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Overview
Description
2,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is an organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the phenyl group: This step might involve a Friedel-Crafts acylation or similar reaction to attach the phenyl group to the pyridazinone core.
Attachment of the ethyl linker: This could be done through alkylation reactions.
Formation of the benzamide structure: The final step would involve the reaction of the intermediate with 2,4-difluorobenzoyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the phenyl or pyridazinone moieties.
Reduction: Reduction reactions could target the carbonyl groups in the structure.
Substitution: The fluorine atoms on the benzene ring might be substituted under certain conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
2,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide could have various applications in scientific research:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent, possibly for its anti-inflammatory or anticancer properties.
Industry: Using it as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, benzamide derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4-difluoro-N-(2-(6-oxo-3-methylpyridazin-1(6H)-yl)ethyl)benzamide
- 2,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide
Uniqueness
The unique structural features of 2,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide, such as the specific substitution pattern and the presence of the pyridazinone core, might confer distinct biological activities compared to similar compounds.
Properties
IUPAC Name |
2,4-difluoro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2/c20-14-6-7-15(16(21)12-14)19(26)22-10-11-24-18(25)9-8-17(23-24)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOHGNKFOIPYJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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